Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate
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Overview
Description
The compound NHS-PEG1-SS-PEG1-NHS is a homobifunctional polyethylene glycol linker featuring two N-hydroxysuccinimide (NHS) groups linked at a disulfide bond. This compound is known for its ability to form reversible linkages between biomacromolecules and active small molecules. It is commonly used in the conjugation of proteins, liposomes, or nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHS-PEG1-SS-PEG1-NHS involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a disulfide-containing compound. The reaction typically occurs under mild conditions to preserve the integrity of the disulfide bond. The process can be summarized as follows:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of Disulfide Linkage: The activated polyethylene glycol is then reacted with a disulfide-containing compound to form the NHS-PEG1-SS-PEG1-NHS linker
Industrial Production Methods
Industrial production of NHS-PEG1-SS-PEG1-NHS follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using N-hydroxysuccinimide and a coupling agent.
Disulfide Bond Formation: The activated polyethylene glycol is then reacted with a disulfide-containing compound in large reactors.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
NHS-PEG1-SS-PEG1-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS groups can be displaced by nucleophiles such as amines, forming stable amide bonds.
Reduction Reactions: The disulfide bond can be cleaved under reducing conditions, such as those found in the cell cytoplasm
Common Reagents and Conditions
Nucleophiles: Amines are commonly used to displace the NHS groups.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond
Major Products
Amide Bonds: Formed when NHS groups are displaced by amines.
Cleaved Disulfide Bonds: Resulting in two separate polyethylene glycol chains
Scientific Research Applications
NHS-PEG1-SS-PEG1-NHS has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and other biomolecules.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes.
Industry: Utilized in the production of bioconjugates and other advanced materials .
Mechanism of Action
The mechanism of action of NHS-PEG1-SS-PEG1-NHS involves the formation of reversible linkages between biomacromolecules and active small molecules. The NHS groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules .
Comparison with Similar Compounds
Similar Compounds
NHS-PEG2-SS-PEG2-NHS: Similar structure but with a longer polyethylene glycol chain.
NHS-PEG3-SS-PEG3-NHS: Features an even longer polyethylene glycol chain.
NHS-PEG4-SS-PEG4-NHS: Contains the longest polyethylene glycol chain among the similar compounds
Uniqueness
NHS-PEG1-SS-PEG1-NHS is unique due to its specific chain length, which provides optimal balance between flexibility and stability for various applications. Its reversible linkage capability makes it particularly useful in dynamic systems where controlled release is essential .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O10S2/c17-9-1-2-10(18)15(9)25-13(21)23-5-7-27-28-8-6-24-14(22)26-16-11(19)3-4-12(16)20/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMZOXCMCMCTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCSSCCOC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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